molecular formula C26H22N2 B11501748 1-(3-methylbenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

1-(3-methylbenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11501748
M. Wt: 362.5 g/mol
InChI Key: QUZPLJHUQHSNKN-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzylamine with naphthaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOLE
  • 1-[(4-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE
  • 1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE

Uniqueness

1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H22N2

Molecular Weight

362.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-2-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C26H22N2/c1-19-8-6-9-20(16-19)18-28-25-15-5-4-14-24(25)27-26(28)17-22-12-7-11-21-10-2-3-13-23(21)22/h2-16H,17-18H2,1H3

InChI Key

QUZPLJHUQHSNKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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